N,N'-Bis-(2-methoxy-phenyl)-malonamide
Description
N,N'-Bis-(2-methoxy-phenyl)-malonamide is a chemical compound that has been studied in various contexts. It is structurally characterized by two methoxy-phenyl groups attached to a malonamide backbone. This chemical structure is significant in various synthetic and analytical applications.
Synthesis Analysis
The synthesis of related compounds such as N,N'-bis{2-[(2-hydroxybenzylidine)amino]ethyl}malonamide has been reported through methods like Schiff base condensation, which involves reacting N,N'-bis(2-aminoethyl)malonamide with salicylaldehyde equivalents. These methods highlight the versatility and reactive nature of malonamide derivatives in forming complex ligands (Sahoo et al., 2006).
Molecular Structure Analysis
The molecular structure of similar malonamide derivatives has been examined using techniques like molecular mechanics and semi-empirical methods. These analyses provide insights into the geometric and electronic properties of the compounds, which are crucial for understanding their reactivity and binding capabilities (Sahoo et al., 2006).
Chemical Reactions and Properties
Malonamide derivatives participate in various chemical reactions, showcasing properties such as coordination with metal ions and complexation reactions. These reactions are pivotal in the study of ligand chemistry and metal ion detection. The complexation behaviors with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been specifically observed, indicating the potential use of these compounds in chelation therapy or metal recovery processes (Sahoo et al., 2006).
Scientific Research Applications
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Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the one you mentioned, is synthesized via a Schiff bases reduction route .
- Method : The synthesis involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .
- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
-
Polymerization of Ethylene
- Field : Polymer Chemistry
- Application : A family of unsymmetrical 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-MeC6H2N)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride complexes, which are structurally similar to the compound you mentioned, have been synthesized and used as precatalysts for the polymerization of ethylene .
- Method : The cobalt precatalysts are activated with either MAO or MMAO .
- Results : All the cobalt precatalysts displayed high activities toward ethylene polymerization and produced highly linear polyethylenes with high molecular weights as well as wide polydispersities .
-
High-Density Polyethylene (HDPE) Production
- Field : Polymer Chemistry
- Application : A family of unsymmetrical 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-MeC6H2N)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride complexes, which are structurally similar to the compound you mentioned, have been synthesized and used as precatalysts for the polymerization of ethylene .
- Method : The cobalt precatalysts are activated with either MAO or MMAO .
- Results : All the cobalt precatalysts displayed high activities toward ethylene polymerization and produced highly linear polyethylenes with high molecular weights as well as wide polydispersities .
-
Synthesis of Azo Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the one you mentioned, is synthesized via a Schiff bases reduction route . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The synthesis involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .
- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
-
Achieving Polydispersive HDPE
- Field : Polymer Chemistry
- Application : A family of unsymmetrical 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-MeC6H2N)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride complexes, which are structurally similar to the compound you mentioned, have been synthesized and characterized by NMR spectroscopy, FT-IR spectroscopy and elemental analysis as well as single crystal X-ray diffraction .
- Method : The cobalt precatalysts are activated with either MAO or MMAO .
- Results : All the cobalt precatalysts displayed high activities toward ethylene polymerization and produced highly linear polyethylenes with high molecular weights as well as wide polydispersities .
-
Synthesis of Azo Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which have a similar structure to the one you mentioned, are synthesized via Schiff bases reduction route . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The synthesis involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .
- Results : The synthesized compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
properties
IUPAC Name |
N,N'-bis(2-methoxyphenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNNDDRRUKOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350667 | |
Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-Bis-(2-methoxy-phenyl)-malonamide | |
CAS RN |
7056-72-6 | |
Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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